molecular formula C20H21ClN2O5 B12484751 Methyl 5-{[(2-chlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Methyl 5-{[(2-chlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12484751
M. Wt: 404.8 g/mol
InChI Key: BKTWESYRQGAOIS-UHFFFAOYSA-N
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Description

Methyl 5-[2-(2-chlorophenoxy)acetamido]-2-(morpholin-4-yl)benzoate is a complex organic compound with a unique structure that includes a chlorophenoxy group, an acetamido group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[2-(2-chlorophenoxy)acetamido]-2-(morpholin-4-yl)benzoate typically involves multiple steps:

    Formation of the chlorophenoxy group: This step involves the reaction of 2-chlorophenol with an appropriate acylating agent to form 2-chlorophenoxyacetic acid.

    Amidation: The 2-chlorophenoxyacetic acid is then reacted with an amine to form the acetamido derivative.

    Introduction of the morpholine ring: The acetamido derivative is further reacted with morpholine under suitable conditions to introduce the morpholine ring.

    Esterification: Finally, the compound is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[2-(2-chlorophenoxy)acetamido]-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-[2-(2-chlorophenoxy)acetamido]-2-(morpholin-4-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of methyl 5-[2-(2-chlorophenoxy)acetamido]-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound shares structural similarities but lacks the morpholine ring.

    Methyl 4-(acetylamino)-5-chloro-2-methoxybenzoate: Another similar compound with slight variations in the functional groups.

Uniqueness

Methyl 5-[2-(2-chlorophenoxy)acetamido]-2-(morpholin-4-yl)benzoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C20H21ClN2O5

Molecular Weight

404.8 g/mol

IUPAC Name

methyl 5-[[2-(2-chlorophenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H21ClN2O5/c1-26-20(25)15-12-14(6-7-17(15)23-8-10-27-11-9-23)22-19(24)13-28-18-5-3-2-4-16(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,24)

InChI Key

BKTWESYRQGAOIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2Cl)N3CCOCC3

Origin of Product

United States

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